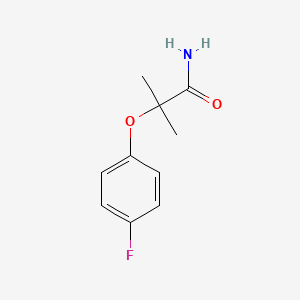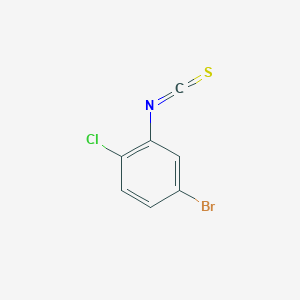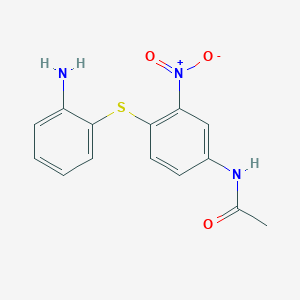
Trt-S-EEE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trt-S-EEE is a compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. This compound is often used in peptide synthesis and protein science, particularly as a protecting group for cysteine residues. The ability to selectively protect and deprotect functional groups is crucial in synthetic chemistry, and this compound plays a vital role in this process.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trt-S-EEE typically involves the protection of cysteine residues using trityl (Trt) groups. This process can be achieved through various synthetic routes, including solid-phase peptide synthesis (SPPS). In SPPS, the cysteine thiol group is protected by the Trt group to prevent unwanted side reactions during peptide elongation. The reaction conditions often involve the use of acid-labile protecting groups and carbocation scavengers to ensure selective protection and deprotection .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines facilitate the stepwise addition of amino acids, with this compound being incorporated at specific stages to protect cysteine residues. The process is optimized to ensure high yield and purity, making it suitable for commercial applications in peptide and protein synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Trt-S-EEE undergoes various chemical reactions, including:
Oxidation: The thiol group of cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The Trt group can be selectively removed under acidic conditions, allowing for further functionalization of the cysteine residue.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid (TFA) for deprotection, and reducing agents like dithiothreitol (DTT) for disulfide bond reduction. The major products formed from these reactions include free cysteine residues and peptides with modified cysteine .
Applications De Recherche Scientifique
Trt-S-EEE has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins by protecting cysteine residues during elongation.
Biology: Facilitates the study of protein structure and function by enabling the synthesis of cysteine-rich peptides.
Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the large-scale production of peptides for research and pharmaceutical applications
Mécanisme D'action
The mechanism of action of Trt-S-EEE involves the selective protection of cysteine thiol groups. The Trt group forms a stable bond with the thiol, preventing unwanted reactions during peptide synthesis. Upon completion of the synthesis, the Trt group can be selectively removed under acidic conditions, revealing the free thiol group for further functionalization. This selective protection and deprotection mechanism is crucial for the successful synthesis of complex peptides and proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
S-Mmt: Another protecting group used for cysteine residues, similar to Trt-S-EEE but with different deprotection conditions.
Fmoc: Commonly used for protecting amino groups in peptide synthesis.
Boc: Another protecting group for amino groups, often used in combination with Fmoc
Uniqueness
This compound is unique due to its stability under a wide range of conditions and its selective deprotection mechanism. This makes it particularly useful in the synthesis of cysteine-rich peptides, where selective protection is crucial for achieving the desired product .
Propriétés
IUPAC Name |
2-[2-(2-tritylsulfanylethoxy)ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O3S/c26-16-17-27-18-19-28-20-21-29-25(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-15,26H,16-21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGRRTNNFGDHJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCOCCOCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Fluoro-4H-benzo[1,3]dioxine-8-carboxylic acid amide](/img/structure/B6332891.png)




![2-[4-(Methylthio)phenoxy]-5-(trifluoromethyl)aniline](/img/structure/B6332937.png)
![1-[(4-Fluoro-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332939.png)
![1-[(2,3-Dimethyl-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332947.png)
![1-[(2-Chloro-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332954.png)


